molecular formula C16H20N2O3 B5445650 N-(2-morpholin-4-ylethyl)-4-prop-2-ynoxybenzamide

N-(2-morpholin-4-ylethyl)-4-prop-2-ynoxybenzamide

Cat. No.: B5445650
M. Wt: 288.34 g/mol
InChI Key: TXJQZEXUIXMGPI-UHFFFAOYSA-N
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Description

N-(2-morpholin-4-ylethyl)-4-prop-2-ynoxybenzamide is a chemical compound that has garnered interest in various fields of scientific research due to its unique structure and potential applications. This compound features a morpholine ring, an ethyl linker, and a prop-2-ynoxybenzamide moiety, which contribute to its distinctive chemical properties and reactivity.

Properties

IUPAC Name

N-(2-morpholin-4-ylethyl)-4-prop-2-ynoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O3/c1-2-11-21-15-5-3-14(4-6-15)16(19)17-7-8-18-9-12-20-13-10-18/h1,3-6H,7-13H2,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXJQZEXUIXMGPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCOC1=CC=C(C=C1)C(=O)NCCN2CCOCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-morpholin-4-ylethyl)-4-prop-2-ynoxybenzamide typically involves multiple steps, starting with the preparation of the key intermediates. One common synthetic route includes the following steps:

    Formation of the morpholine ring: This can be achieved by reacting diethanolamine with a suitable dehydrating agent.

    Attachment of the ethyl linker: The morpholine ring is then reacted with an ethylating agent, such as ethyl bromide, under basic conditions to form the N-(2-morpholin-4-ylethyl) intermediate.

    Introduction of the prop-2-ynoxybenzamide moiety: The final step involves the reaction of the N-(2-morpholin-4-ylethyl) intermediate with 4-prop-2-ynoxybenzoyl chloride in the presence of a base, such as triethylamine, to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(2-morpholin-4-ylethyl)-4-prop-2-ynoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the prop-2-ynoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzamides.

Scientific Research Applications

N-(2-morpholin-4-ylethyl)-4-prop-2-ynoxybenzamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2-morpholin-4-ylethyl)-4-prop-2-ynoxybenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This can lead to changes in cellular signaling pathways and physiological responses.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-morpholin-4-ylethyl)cyclopropanamine
  • 6-ethoxy-4-N-(2-morpholin-4-ylethyl)-2-N-propan-2-yl-1,3,5-triazine-2,4-diamine

Uniqueness

N-(2-morpholin-4-ylethyl)-4-prop-2-ynoxybenzamide is unique due to its combination of a morpholine ring, an ethyl linker, and a prop-2-ynoxybenzamide moiety. This structure imparts distinct chemical properties and reactivity, making it valuable for various research applications.

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